molecular formula C21H24N4O2 B3917621 N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B3917621
M. Wt: 364.4 g/mol
InChI Key: KLLHNFNTMPZBDE-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling has been implicated in the pathogenesis of a wide range of diseases, including sepsis, cancer, and neurodegenerative disorders.

Mechanism of Action

N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine selectively targets the intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules and the activation of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By inhibiting TLR4 signaling, N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Biochemical and Physiological Effects
N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of TLR4 signaling and downstream pro-inflammatory cytokine production
- Reduction of organ damage and improved survival in animal models of sepsis
- Inhibition of tumor growth and metastasis in animal models of cancer
- Protection against neuronal damage and improved cognitive function in animal models of neurodegenerative disorders
- Modulation of the gut microbiota and improved gut barrier function in animal models of sepsis

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune responses. Additionally, N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to be well-tolerated in animal models and has a favorable pharmacokinetic profile. However, one limitation of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, including:
- Investigation of the role of TLR4 signaling in other disease states, such as autoimmune disorders and metabolic diseases
- Development of more potent and selective TLR4 inhibitors based on the structure of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
- Exploration of the potential use of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer
- Investigation of the effects of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine on the gut microbiota and gut-brain axis in animal models of neurodegenerative disorders
- Clinical trials to evaluate the safety and efficacy of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in human patients with sepsis, cancer, or neurodegenerative disorders.
Conclusion
In conclusion, N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is a small molecule inhibitor that selectively targets TLR4 signaling and has potential therapeutic applications in a wide range of diseases. Its specificity and favorable pharmacokinetic profile make it an attractive candidate for further study and development. Further research is needed to fully elucidate the mechanisms of action and potential therapeutic benefits of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in different disease states.

Scientific Research Applications

N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been extensively studied in preclinical models of sepsis, cancer, and neurodegenerative disorders. In sepsis, N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, thereby improving survival and reducing organ damage in animal models. In cancer, N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to inhibit tumor growth and metastasis by suppressing TLR4-mediated inflammation and angiogenesis. In neurodegenerative disorders, N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to protect against neuronal damage and improve cognitive function by inhibiting TLR4-mediated neuroinflammation.

properties

IUPAC Name

(E)-1-[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)18-6-10-20(11-7-18)27-13-12-26-19-8-4-17(5-9-19)14-24-25-15-22-23-16-25/h4-11,14-16H,12-13H2,1-3H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHNFNTMPZBDE-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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